molecular formula C17H19NO4 B3015723 Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate CAS No. 338415-01-3

Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B3015723
CAS No.: 338415-01-3
M. Wt: 301.342
InChI Key: ZCOGOSBVKKDLDN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a polyhydroquinoline derivative synthesized via the Hantzsch condensation reaction. Its structure comprises a partially saturated quinoline core with a ketone group at position 5, a methyl group at position 2, and a 2-furyl substituent at position 3. The ethyl carboxylate group at position 3 enhances solubility in organic solvents and modulates electronic properties . This compound is notable for its synthetic accessibility using green chemistry approaches, such as natural deep eutectic solvents (NADES), which improve reaction efficiency and sustainability .

Properties

IUPAC Name

ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-3-21-17(20)14-10(2)18-11-6-4-7-12(19)15(11)16(14)13-8-5-9-22-13/h5,8-9,16,18H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOGOSBVKKDLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CO3)C(=O)CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-furyl ketone with an appropriate amine to form an intermediate, which is then cyclized and esterified to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan carboxylic acids, while reduction of the carbonyl group can produce quinoline alcohols.

Scientific Research Applications

Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The furan and quinoline moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituents at Position 4

The 2-furyl group in the target compound distinguishes it from analogs with aryl or heteroaryl substituents. Key comparisons include:

  • B9 exhibits a melting point of 159°C and distinct NMR shifts for pyridine protons (δ 8.54 ppm) .
  • Phenyl Derivatives: Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (5f): The electron-withdrawing chloro group () increases electrophilicity, reflected in a higher melting point (247–248°C) compared to the furyl analog . Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate: Fluorine acts as a bioisostere, improving pharmacokinetic properties. This compound is commercially available for high-throughput screening .
  • Long Alkyl Chain Derivatives: Octadecyl 4-(2-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (8b): Substituting ethyl with octadecyl (C18) drastically increases hydrophobicity, lowering the melting point to 132–134°C (). Such modifications are relevant for lipid-based drug formulations .

Substituents at Position 2 and 7

  • Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate: Additional methyl groups at position 7 introduce steric hindrance, while bromo and hydroxy groups enable halogen bonding and hydrogen bonding, respectively () .

Physical and Spectral Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (¹H NMR)
Target Compound (19b) Not reported 327.35 Furyl-H: δ 5.81 (d, J=3 Hz), 6.20 (t, J=1.8 Hz)
B9 (Pyridin-3-yl methyl analog) 159 364 Pyridine-H: δ 8.54 (m), COOCH₂: δ 5.08–5.26
5f (4-Chlorophenyl analog) 247–248 342.80 Aromatic-H: δ 7.24–7.26 (m)
8b (Octadecyl-2-chlorophenyl analog) 132–134 569 Aliphatic-H: δ 1.94–2.06 (m, C18 chain)

Biological Activity

Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (CAS No. 338415-01-3) is a complex organic compound belonging to the class of hexahydroquinolines. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Molecular Formula: C17H19NO4
Molecular Weight: 301.34 g/mol
IUPAC Name: Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 2-furyl ketone with an appropriate amine to form an intermediate that is cyclized and esterified to yield the final product. The reaction conditions often require catalysts and controlled temperatures to ensure high yield and purity .

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The furan ring can be oxidized to form different derivatives.
  • Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.
  • Substitution: The ester group can participate in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarboxylate exhibit significant antimicrobial activity. In a study evaluating various quinoline derivatives against bacterial strains such as E. coli and S. aureus, certain derivatives demonstrated potent inhibition at low concentrations .

Anticancer Activity

The anticancer potential of this compound has been assessed in several studies. For instance:

  • Cell Line Studies: Ethyl 4-(2-furyl)-2-methyl-5-oxo has shown cytotoxic effects against various cancer cell lines including breast (MCF7) and lung (A549) cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase .
  • In Vivo Studies: In animal models of cancer, administration of this compound resulted in significant tumor reduction compared to control groups. Dosage optimization studies indicated that a dose of 25 mg/kg/day led to nearly complete inhibition of tumor growth in xenograft models .

Structure–Activity Relationship (SAR)

The biological activity of Ethyl 4-(2-furyl)-2-methyl-5-oxo is influenced by its structural components:

  • Furan Ring: The presence of the furan moiety is critical for its antimicrobial activity.
  • Quinoline Core: Variations in substituents on the quinoline core can enhance or diminish biological activity .

Table: Structure–Activity Relationship Data

CompoundSubstituentActivity (IC50 μM)Notes
AFuran10Strong antimicrobial
BMethoxy25Moderate activity
CChlorine15Enhanced anticancer

Study on Autoimmune Disorders

In a study focused on autoimmune disorders using a mouse model for experimental autoimmune encephalomyelitis (EAE), derivatives related to this compound exhibited significant therapeutic effects. The tested compounds showed a reduction in clinical symptoms by up to 90% compared to untreated controls .

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